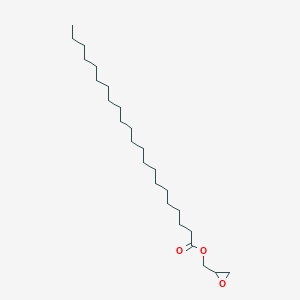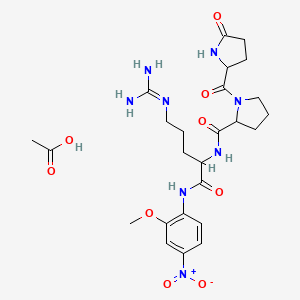
pGlu-Pro-Arg-MNA monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pGlu-Pro-Arg-MNA monoacetate is a chromogenic substrate used primarily in biochemical assays. It is modeled after a thrombin cleavage site in human fibrinogen and is utilized for sensitive assays of antithrombin III activity . The compound has a molecular formula of C25H36N8O9 and a molecular weight of 592.6 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-Arg-MNA monoacetate involves the sequential coupling of amino acids and the chromogenic moiety. The process typically starts with the protection of functional groups, followed by peptide bond formation using coupling reagents such as carbodiimides. The final step involves the deprotection of the peptide and the addition of the monoacetate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
pGlu-Pro-Arg-MNA monoacetate undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue.
Substitution: The chromogenic moiety can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles for substitution reactions
Major Products
The major products formed from these reactions include smaller peptide fragments and modified chromogenic substrates .
Applications De Recherche Scientifique
pGlu-Pro-Arg-MNA monoacetate is widely used in scientific research, particularly in:
Biochemistry: As a chromogenic substrate for measuring enzyme activity, especially thrombin and antithrombin III
Medicine: In diagnostic assays for blood coagulation disorders
Chemistry: For studying peptide synthesis and hydrolysis reactions
Industry: In the production of diagnostic kits and biochemical reagents
Mécanisme D'action
pGlu-Pro-Arg-MNA monoacetate functions as a substrate for thrombin, which cleaves the peptide bond between arginine and the chromogenic moiety. This cleavage releases the chromogenic group, which can be measured photometrically. The activity of antithrombin III can be assessed by its ability to inhibit thrombin, thus preventing the cleavage of the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
pGlu-Pro-Arg-MNA: Lacks the monoacetate group but otherwise similar in structure and function
pGlu-Pro-Arg-pNA: Another chromogenic substrate with a different chromogenic group
Uniqueness
pGlu-Pro-Arg-MNA monoacetate is unique due to its high sensitivity and specificity for thrombin and antithrombin III assays. The addition of the monoacetate group enhances its solubility and stability, making it more suitable for various biochemical applications .
Propriétés
Formule moléculaire |
C25H36N8O9 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
acetic acid;N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4) |
Clé InChI |
NPFQYEIMISHQDL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


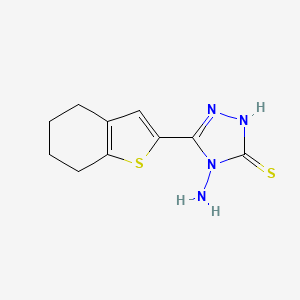
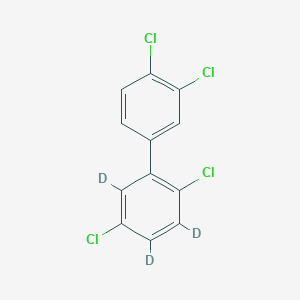
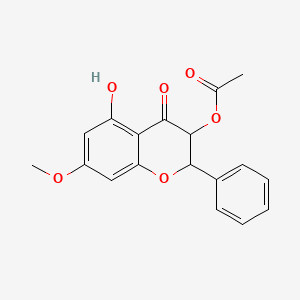
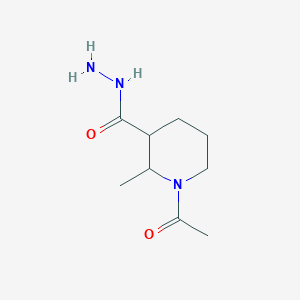
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
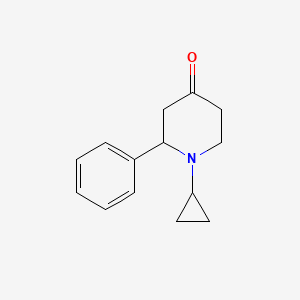
![1-(Benzo[d]oxazol-2-yl)cyclopropanamine](/img/structure/B15128449.png)
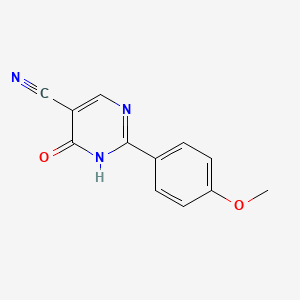
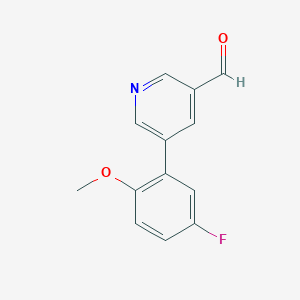

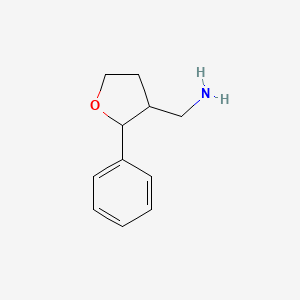
![(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15128479.png)
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)
